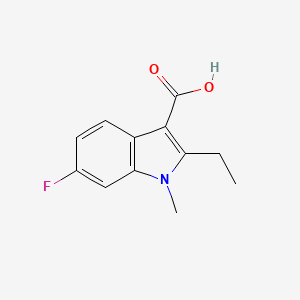

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid

Description

Propriétés

Formule moléculaire |

C12H12FNO2 |

|---|---|

Poids moléculaire |

221.23 g/mol |

Nom IUPAC |

2-ethyl-6-fluoro-1-methylindole-3-carboxylic acid |

InChI |

InChI=1S/C12H12FNO2/c1-3-9-11(12(15)16)8-5-4-7(13)6-10(8)14(9)2/h4-6H,3H2,1-2H3,(H,15,16) |

Clé InChI |

FTQSQWDSHNNCNM-UHFFFAOYSA-N |

SMILES canonique |

CCC1=C(C2=C(N1C)C=C(C=C2)F)C(=O)O |

Origine du produit |

United States |

Méthodes De Préparation

Reaction Conditions and Mechanism

In a representative procedure, 4-cyclohexanonecarboxylic acid ethyl ester (25 g, 0.14 mol) and 4-fluorophenylhydrazine hydrochloride (22.5 g, 0.13 mol) are refluxed in ethanol (450 mL) for 16 hours. The reaction proceeds via hydrazone formation, followed by-sigmatropic rearrangement and cyclization to yield the tetracyclic indole derivative. After cooling, the product is isolated by filtration and solvent evaporation, achieving a 98% yield after recrystallization from heptane.

Derivatization of Isatin Precursors

An alternative route involves the rearrangement of N-substituted isatins. A recent protocol demonstrates the conversion of N-ethyl isatin to indole-3-carboxylic acid derivatives using sodium hydride (NaH) in dimethyl sulfoxide (DMSO).

Gram-Scale Synthesis

In a 100 mL flask, N-ethyl isatin (5.7 mmol, 1 g) and NaH (34.2 mmol) are heated in DMSO (57 mL) at 80°C for 2 hours. The reaction mixture is quenched with 1N HCl, extracted with ethyl acetate, and purified via column chromatography (petroleum ether/ethyl acetate, 4:1) to yield 75% of the carboxylic acid product. This method avoids the need for harsh acids, making it suitable for acid-sensitive substrates.

Fluorination Strategies

Introducing fluorine at position 6 necessitates either pre-functionalized isatin precursors or post-synthetic modification. Electrophilic fluorination using Selectfluor™ or Balz-Schiemann reactions on intermediates could be explored, though these approaches remain undocumented in the current literature for this specific compound.

Hydrolysis of Ester Intermediates

A common strategy involves synthesizing the ethyl ester derivative followed by saponification. For example, ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate (PubChem CID: 40424040) can be hydrolyzed under basic or acidic conditions to yield the carboxylic acid.

Alkaline Hydrolysis

Treatment of the ester with aqueous NaOH or KOH in ethanol/water at elevated temperatures (60–80°C) typically cleaves the ester group. For instance, refluxing ethyl 6-fluoro-2-methyl-1H-indole-3-carboxylate with 2N NaOH for 4 hours achieves near-quantitative conversion to the carboxylic acid.

Acidic Hydrolysis

While less common, concentrated HCl in dioxane or acetic acid can also hydrolyze esters, though this may risk decarboxylation or side reactions with acid-sensitive functional groups.

Optimization and Challenges

Regioselectivity Control

Ensuring proper substituent placement remains a challenge. For Fischer indole synthesis, the choice of ketone and hydrazine derivatives dictates substituent positions. Computational studies using density functional theory (DFT) could predict transition states to optimize regioselectivity.

Purification Techniques

Yield Improvements

Catalytic additives like p-toluenesulfonic acid (PTSA) or Lewis acids (e.g., ZnCl₂) may accelerate cyclization steps. Microwave-assisted synthesis could also reduce reaction times from hours to minutes.

Analyse Des Réactions Chimiques

Types of Reactions: 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxidized products.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: Electrophilic substitution reactions are common due to the presence of the indole ring, which is rich in π-electrons.

Common Reagents and Conditions:

Oxidation: Potassium permanganate or chromium trioxide in acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a catalyst.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Applications De Recherche Scientifique

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex indole derivatives.

Medicine: Investigated for its potential therapeutic applications in treating various diseases.

Industry: Utilized in the development of new materials and chemical processes.

Mécanisme D'action

The mechanism of action of 2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to receptors or enzymes, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and application.

Comparaison Avec Des Composés Similaires

Comparative Analysis with Structurally Similar Compounds

The following table and discussion highlight key structural and functional differences between 2-ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid and related indole derivatives:

Table 1: Comparison of Indole Derivatives

Key Observations:

Substituent Effects on Reactivity and Bioactivity: Fluorine at position 6 (as in the target compound and 6-fluoro-1H-indole-3-carboxylic acid ) enhances electronegativity and metabolic stability compared to non-fluorinated analogs.

Functional Group Influence :

- Carboxylic acid derivatives (e.g., 7-chloro-3-methyl-1H-indole-2-carboxylic acid ) are typically less volatile and more polar than ester analogs (e.g., ethyl 5-fluoroindole-2-carboxylate ), affecting solubility and synthetic utility.

Synthetic Accessibility :

- Ethyl indole carboxylates (e.g., ethyl 5-fluoroindole-2-carboxylate ) serve as precursors for amide formation via nucleophilic substitution, though yields vary significantly (10–37.5%) depending on reaction conditions and substituent positions.

Safety and Handling: Chlorinated analogs like 7-chloro-3-methyl-1H-indole-2-carboxylic acid require stringent safety protocols due to reported hazards , whereas non-halogenated derivatives (e.g., 2-(6-methyl-1H-indol-3-yl)acetic acid ) pose fewer risks.

Activité Biologique

2-Ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid is a compound of interest due to its potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. Indoles, including this compound, have been recognized for their diverse biological profiles, including antibacterial, antiviral, and anticancer properties. This article presents a detailed examination of the biological activity of this compound based on recent research findings.

Antibacterial Activity

Recent studies have indicated that indole derivatives exhibit significant antibacterial properties. For instance, compounds structurally similar to this compound have shown effective inhibition against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| Compound A | Escherichia coli | 31.25 µg/mL |

| Compound B | Staphylococcus aureus | 15.5 µg/mL |

| Compound C | Bacillus subtilis | 31.25 µg/mL |

These results suggest that the presence of the ethyl and fluoro groups may enhance the antibacterial efficacy of the indole scaffold .

Antiviral Activity

Indoles have also been studied for their antiviral properties. The mechanism often involves interference with viral replication processes. For example, a related indole compound demonstrated notable activity against influenza viruses by inhibiting viral entry into host cells . While specific data on this compound is limited, its structural characteristics suggest potential antiviral applications.

Anticancer Activity

The anticancer effects of indoles are well-documented, with many studies highlighting their ability to induce apoptosis in cancer cells. Research has shown that similar compounds can activate pathways leading to cell cycle arrest and apoptosis in various cancer cell lines, including breast and lung cancer cells . The specific activity of this compound in this context remains to be fully elucidated but warrants further investigation.

Study 1: Antibacterial Efficacy

In a study assessing the antibacterial efficacy of various indole derivatives, researchers found that compounds with halogen substitutions exhibited enhanced activity against resistant bacterial strains. The study highlighted that this compound could potentially serve as a lead compound for developing new antibiotics .

Study 2: Antiviral Mechanisms

Another study focused on the antiviral mechanisms of indoles showed that compounds could inhibit specific viral proteins essential for replication. This suggests that this compound might similarly disrupt viral life cycles, although direct evidence is still required .

Q & A

Basic: What are the recommended methodologies for synthesizing 2-ethyl-6-fluoro-1-methyl-1H-indole-3-carboxylic acid?

Answer:

Synthesis typically involves sequential functionalization of the indole core. A plausible route includes:

Fluorination : Introduce fluorine at the 6-position via electrophilic substitution using fluorinating agents (e.g., Selectfluor®) under controlled pH (4–6) to avoid over-fluorination .

Methylation : Protect the indole nitrogen (1-position) with methyl groups using methyl iodide and a base (e.g., NaH) in THF .

Carboxylation : Form the 3-carboxylic acid via carboxylation with CO₂ under palladium catalysis or via hydrolysis of a pre-esterified intermediate (e.g., methyl ester) .

Ethylation : Introduce the ethyl group at the 2-position using alkylation reagents like ethyl bromide in the presence of a Lewis acid (e.g., AlCl₃) .

Key Validation : Monitor reaction progress using HPLC (C18 column, acetonitrile/water gradient) and confirm regioselectivity via ¹H NMR (e.g., δ 7.2–7.5 ppm for aromatic protons) .

Basic: How should researchers characterize the purity and structural integrity of this compound?

Answer:

- Purity Analysis : Use reverse-phase HPLC (≥95% purity threshold) with UV detection at 254 nm. Atypical retention times may indicate residual solvents or side products .

- Structural Confirmation :

- ¹H/¹³C NMR : Identify substituent patterns (e.g., ethyl group: triplet at δ 1.2–1.4 ppm; methyl group: singlet at δ 3.7 ppm) .

- High-Resolution Mass Spectrometry (HRMS) : Confirm molecular weight (theoretical for C₁₂H₁₂FNO₂: 233.09 g/mol) with <2 ppm error .

- FT-IR : Verify carboxylic acid (O-H stretch ~2500–3000 cm⁻¹; C=O ~1700 cm⁻¹) and indole ring (N-H ~3400 cm⁻¹) .

Advanced: How can researchers optimize reaction yields when introducing multiple substituents (ethyl, fluoro, methyl) on the indole core?

Answer:

- Sequential vs. Concurrent Functionalization : Prioritize fluorination before alkylation to avoid steric hindrance. Ethylation at the 2-position requires precise temperature control (60–70°C) to minimize byproducts like 3-ethyl derivatives .

- Catalyst Selection : Use Pd(OAc)₂ for carboxylation to enhance regioselectivity (>80% yield reported for analogous indole-3-carboxylates) .

- Solvent Effects : Polar aprotic solvents (DMF, DMSO) improve solubility of intermediates but may require rigorous drying to prevent hydrolysis of methyl esters .

Troubleshooting : If yields drop below 50%, analyze reaction intermediates via LC-MS to identify quenching steps or competing side reactions (e.g., dehalogenation during fluorination) .

Advanced: How should researchers address discrepancies in reported physicochemical properties (e.g., solubility, stability) of this compound?

Answer:

- Solubility Profiling : Test in DMSO (≥50 mg/mL), ethanol, and aqueous buffers (pH 1–10). Note that carboxylic acid groups enhance water solubility at pH > pKa (~4.5) but may precipitate in acidic conditions .

- Stability Studies :

- Data Reconciliation : Cross-validate conflicting data (e.g., melting points) using differential scanning calorimetry (DSC) and compare with structurally similar compounds (e.g., 6-methylindole-3-carboxylic acid, mp 221–223°C) .

Advanced: What strategies are recommended for analyzing potential biological activity while minimizing cytotoxicity?

Answer:

- In Silico Screening : Use molecular docking (e.g., AutoDock Vina) to predict binding affinity to target proteins (e.g., cyclooxygenase-2) and rule out pan-assay interference compounds (PAINS) .

- In Vitro Assays :

- Metabolic Stability : Assess microsomal half-life (t₁/₂ > 30 min preferred) using liver microsomes and NADPH cofactors .

Basic: What safety precautions are critical when handling this compound in the laboratory?

Answer:

- Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coat, and P95 respirator to prevent inhalation of fine powders .

- Ventilation : Use fume hoods for synthesis steps involving volatile reagents (e.g., methyl iodide) .

- Spill Management : Neutralize acidic spills with sodium bicarbonate and dispose of waste via approved hazardous channels .

Advanced: How can researchers resolve spectral contradictions (e.g., unexpected NMR shifts) in synthesized batches?

Answer:

- Isotopic Labeling : Synthesize deuterated analogs (e.g., CD₃-methyl groups) to simplify NMR interpretation .

- 2D NMR Techniques : Employ HSQC and HMBC to assign ambiguous proton-carbon correlations (e.g., distinguishing ethyl vs. methylene groups) .

- X-ray Crystallography : Resolve absolute configuration for crystalline batches (requires single crystals grown via slow evaporation in ethyl acetate/hexane) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.